molecular formula C13H16O5 B1600017 Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate CAS No. 176375-41-0

Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate

Cat. No. B1600017
M. Wt: 252.26 g/mol
InChI Key: FJAKFRLDCQWYFJ-UHFFFAOYSA-N
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Description

“Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate” is a chemical compound with the molecular formula C13H16O5 . It has a molecular weight of 252.26314 .


Synthesis Analysis

The synthesis of “Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate” can be achieved from Methyl 4-bromobutyrate and Vanillin . The specific synthesis process and conditions may vary depending on the specific requirements and constraints of the synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate” is represented by the formula C13H16O5 . The detailed 3D structure can be obtained from its MOL file .


Physical And Chemical Properties Analysis

“Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate” has a melting point of 66 °C and a predicted boiling point of 397.0±32.0 °C . Its predicted density is 1.153±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Polymerization Applications

  • Synthesis with Adamantan Amines : Methyl 2-(4-allyl-2-methoxyphenoxy)acetate, closely related to Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate, reacts with adamantan-2-amine and (adamantan-1-yl)methylamine to form amides and corresponding butyl esters. This reaction demonstrates potential applications in synthesizing complex organic compounds (Novakov et al., 2017).

  • Copolymerization with Styrene : Novel copolymers of styrene, including phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, have been synthesized. These compounds are valuable for creating diverse polymer materials, highlighting the versatility of compounds like Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate in polymer science (Kharas et al., 2016).

Biological and Chemical Analysis

  • Fluorogenic Labeling in HPLC : A compound structurally related to Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate has been used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This application demonstrates the potential of similar compounds in analytical chemistry and biochemistry (Gatti et al., 1990).

  • Insect Pest Control Agents : Ester derivatives of biologically active alcohols, closely related to Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate, have been investigated for potential application in insect pest control. This showcases a unique application in agricultural and environmental sciences (Wimmer et al., 2007).

properties

IUPAC Name

methyl 4-(4-formyl-2-methoxyphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-12-8-10(9-14)5-6-11(12)18-7-3-4-13(15)17-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAKFRLDCQWYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444446
Record name 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate

CAS RN

176375-41-0
Record name 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of vanillin (47)(40.00 g, 262.89 mmol) and methyl-4-bromobutyrate (50.00 g, 276.18 mmol) in DMF (200 mL) was allowed to stir over potassium carbonate (51.53 g, 372.40 mmol) for 16 hours. Water was added to the reaction mixture at which time the product crystallised. The resulting mixture was filtered and dried in vacuo for 16 hours to afford the keto-ester (48) as a white solid (41.3 g, 66%). MP=57-59° C. 1H NMR (250 MHz, CDCl3) δ 9.80 (s, 1H), 7.46-7.40 (m, 2H), 6.97 (d, J=8.1 Hz, 1H), 4.16 (t, J=6.3 Hz, 2H), 3.92 (s, 3H), 3.70 (s, 3H), 2.57 (t, J=7.2 Hz, 2H), 2.20 (pent, J=6.7 Hz, 2H). 13C NMR (67.8 MHz, CDCl3) 188.2 (Cl), 173.7 (C12), 153.8 (Cquat.), 152.0 (Cquat.), 144.1 (Cquat.), 125.8 (Cmethine), 110.3 (C3), 108.5 (C6), 69.0 (C9), 57.0 (C8), 52.2 (C13), 30.6 (C11), 24.5 (C10). It was decided to adopt the numbering system shown in the figure below for the molecule for ease of peak assignment in 13C NMR.
Quantity
40 g
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50 g
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51.53 g
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0 (± 1) mol
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200 mL
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Yield
66%

Synthesis routes and methods II

Procedure details

To a stirred solution of vanillin (3)(2 g, 13.16 mmol) and methyl 4-bromobutyrate (2.38 g, 13.16 mmol) in DMF (20 cm3) was added freshly ground anhydrous potassium carbonate (2.03 g, 14.47 mmol). The resulting pale pink suspension was heated at 100° C. for 90 mins, after which time the suspension has become milky pink in appearance. The mixture was then poured into water (50 cm3) and extracted with Et2O (3×30 cm3). The combined organic extracts were washed with water (2×30 cm3), then 1M HCl (2×30 cm3) before being dried (MgSO4) and concentrated in vacuo. The pale pink solid 4 was used without further purification (2.7 g, 82%). m.p. 69° C. [lit. (D. L. McMinn and M. M. Greenberg, Tetrahedron, 1996, 52, 3827) m.p. 68-69° C.]. Found C, 62.0; H, 6.3; C13H16O5 requires C, 62.0; H, 6.4%; Rf 0.44 (SiO2, hexane:EtOAc, 2:1 v/v); νmax (KBr disc)/cm−1 3100-2700 (m), 1740 (s), 1680 (s); δH (300 MHz, CDCl3) 2.19 (2H, q, J=6.6 Hz, CH2), 2.56 (2H, t, J=6.6 Hz, CH2), 3.68 (3H, s, OCH3), 3.91 (3H, s, OCH3), 4.15 (2H, t, J=6.6 Hz, CH2), 6.97 (1H, d, J=8.0 Hz, H-6′), 7.40 (1H, dd, J=8.0 Hz, J=1.8 Hz, H-5′), 7.44 (1H, d, J=1.8 Hz, H-3′), 9.84 (1H, s, CHO) ppm; δC (100 MHz, CDCl3) 24.1 (CH), 30.2 (CH2), 51.5 (OCH3), 55.8 (OCH3), 67.3 (CH), 109.2 (CH), 111.5 (CH), 126.6 (CH), 130.0, 149.7, 153.7, 173.3 (COOCH3), 190.8 (CHO) ppm; m/z (FAB) 253 [(MH+), 50%].
Quantity
2 g
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Reaction Step One
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2.38 g
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2.03 g
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Hong, F Zhou, Y Hua, X Zhang, C Ni, D Pan… - Nature …, 2019 - nature.com
Uncontrollable bleeding is a major problem in surgical procedures and after major trauma. Existing hemostatic agents poorly control hemorrhaging from traumatic arterial and cardiac …
Number of citations: 512 www.nature.com
Y Liao, Q He, F Zhou, Y Hong, X Wu, H Wu… - Applied Materials …, 2020 - Elsevier
Large area skull defects accompanied by craniocerebral injury are life-threating diseases that are difficult to treat due to the large area of damage and intracranial hypertension. An …
Number of citations: 8 www.sciencedirect.com
Y Liang, Z Huang, Y Zhang, Y Hong, Q Mao… - JoVE (Journal of …, 2022 - jove.com
Synthesis of Strong Adhesive Hydrogel, Gelatin O-Nitrosobenzaldehyde | Protocol Waiting Login processing... Skip to content JoVE JoVE Faculty Resource Center Research Behavior …
Number of citations: 3 www.jove.com
Y Ma, W Wei, L Gong, C Li, Y Hong, X Wang… - Available at SSRN … - papers.ssrn.com
Light based 3D bioprinting has become a rapidly emerging technology to engineer living cellular constructs towards functional tissues and organs. However, there is still an urgent need …
Number of citations: 0 papers.ssrn.com
T Paulöhrl - 2013 - core.ac.uk
The present thesis describes the development and application of novel light-induced approaches for the design of precisely modified surfaces with tailored chemical and biochemical …
Number of citations: 4 core.ac.uk
P Andriollo, CK Hind, P Picconi, KS Nahar… - ACS Infectious …, 2018 - ACS Publications
Antimicrobial resistance has become a major global concern. Development of novel antimicrobial agents for the treatment of infections caused by multidrug resistant (MDR) pathogens …
Number of citations: 22 pubs.acs.org
Y Ma, W Wei, L Gong, C Li, Y Hong, X Wang… - Cell Reports Physical …, 2022 - cell.com
Light-based 3D bioprinting is an emerging technology to engineer cellular constructs toward functional tissues. However, there is still an urgent need for materials with high printing …
Number of citations: 9 www.cell.com

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